molecular formula C16H11F2N3OS B2929358 N-(2,4-difluorophenyl)-2-quinazolin-4-ylsulfanylacetamide CAS No. 721411-06-9

N-(2,4-difluorophenyl)-2-quinazolin-4-ylsulfanylacetamide

Cat. No. B2929358
CAS RN: 721411-06-9
M. Wt: 331.34
InChI Key: VXNKXEGTAPEELI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-quinazolin-4-ylsulfanylacetamide is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Anticonvulsant Activity Evaluation

A study aimed to synthesize 1-benzylsubstituted derivatives of a similar compound, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, to evaluate their affinity to GABAergic biotargets for potential anticonvulsant activities. Although the synthesized substances did not show significant anticonvulsant activity, the research provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation, suggesting a framework for future modifications and testing of related compounds (Wassim El Kayal et al., 2022).

Antimicrobial and Antiprotozoal Agents

Another research focused on quinoxaline-based 1,3,4-oxadiazoles, closely related to the target compound, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities in both in vitro and short-term in vivo models. This highlights the potential of such compounds in developing new antimicrobial and antiprotozoal agents (N. Patel et al., 2017).

Cytotoxic Evaluation Against Cancer Cells

Research involving the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives revealed that certain compounds exhibited remarkable cytotoxic activity against HeLa cell lines. This study underscores the compound's potential as a basis for developing novel anticancer agents, particularly when modifying the quinazolinone ring's substituents to enhance cytotoxic activity (F. Hassanzadeh et al., 2019).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c17-10-5-6-14(12(18)7-10)21-15(22)8-23-16-11-3-1-2-4-13(11)19-9-20-16/h1-7,9H,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNKXEGTAPEELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

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